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Bacteriocin bavaricin-A

Antimicrobial resistance Listeria monocytogenes Bacteriocin cross-resistance

Bacteriocin bavaricin-A is a 41-amino-acid, class IIa (pediocin-like) antimicrobial peptide produced by Lactobacillus bavaricus MI401 (syn. Lactobacillus sakei MI401), originally isolated from sourdough.

Molecular Formula
Molecular Weight
Cat. No. B1578140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacteriocin bavaricin-A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bavaricin-A Procurement Guide: Class IIa Bacteriocin Identity, Purity, and Comparator Baseline for Scientific Selection


Bacteriocin bavaricin-A is a 41-amino-acid, class IIa (pediocin-like) antimicrobial peptide produced by Lactobacillus bavaricus MI401 (syn. Lactobacillus sakei MI401), originally isolated from sourdough [1]. It exhibits a bactericidal mode of action, primarily against Gram-positive bacteria including Listeria monocytogenes, and has a molecular weight of 3,500–4,000 Da [1]. The compound is purified to homogeneity via ammonium sulphate precipitation, ion exchange, hydrophobic interaction, and reverse-phase chromatography, achieving a 193,000-fold increase in specific activity [1]. Bavaricin-A is one of the few sourdough-derived bacteriocins for which application potential has been examined in food systems [2].

Why Generic Substitution Among Class IIa Bacteriocins Fails: Bavaricin-A Procurement Rationale


Class IIa bacteriocins share the conserved YGNGV N-terminal motif and target the mannose phosphotransferase system, yet they cannot be treated as interchangeable commodities for procurement [1]. Cross-resistance patterns differ fundamentally: bavaricin-A sensitivity correlates with pediocin PA-1 sensitivity but not with nisin resistance, meaning strains resistant to the FDA-approved lantibiotic nisin may remain susceptible to bavaricin-A [2]. Furthermore, bavaricin-A demonstrates quantitatively distinct heat stability (100°C for 60 min with zero activity loss) [3] and a unique psychrotrophic production window (active synthesis at 4°C) that is not uniformly shared across the class [4]. Even among structurally near-identical peptides such as sakacin P—with which bavaricin-A shares reported sequence identity—differences in production strain background, purification method, and regulatory status preclude simple one-to-one substitution without experimental validation [5]. The evidence below quantifies where bavaricin-A diverges from its closest analogs in ways that directly affect experimental design and industrial application decisions.

Bavaricin-A Quantitative Differentiation Evidence: Head-to-Head Comparisons with Nisin, Pediocin PA-1, and Carnocin UI49


Cross-Resistance Decoupling: Bavaricin-A Retains Activity Against Nisin-Tolerant Listeria monocytogenes Strains

In a direct head-to-head comparison of 381 L. monocytogenes strains assayed on Tryptic Soya Agar, bavaricin-A sensitivity was examined for 22 strains and found to correlate with pediocin PA-1 sensitivity but not with nisin resistance [1]. Two strains (0.52% of collection) exhibited enhanced nisin tolerance, growing on agar containing 500 IU nisin ml⁻¹ [1]. Critically, cross-resistance between nisin and pediocin/bavaricin was not found [1]. This decoupling means that nisin-resistant strains—including those from food processing environments where nisin is routinely applied—may retain susceptibility to bavaricin-A, making bavaricin-A a strategically distinct procurement choice for institutions managing nisin tolerance in Listeria control programs.

Antimicrobial resistance Listeria monocytogenes Bacteriocin cross-resistance Food safety

Thermal Stability Benchmarking: Bavaricin-A Retains Full Activity After Boiling at 100°C for 60 Minutes

Bavaricin-A demonstrates exceptional thermal stability: no activity is lost after boiling (100°C) of bavaricin-A samples for 60 min [1]. This property is characteristic of class IIa bacteriocins but is not universal; plantaricin ST31, isolated from the same sourdough ecosystem, shares this stability, yet reutericyclin—another sourdough antimicrobial—is inactivated by similar treatment [1]. By class-level inference, bavaricin-A's heat stability exceeds that of pediocin PA-1, which loses activity upon prolonged storage at room temperature and requires engineering of disulfide bonds for enhanced thermal tolerance [2][3]. Nisin, while heat-stable at low pH (121°C for 30 min at pH 2), loses substantial activity at neutral pH: only 47% activity remains after 110°C for 30 min in nonfat milk at pH 6.5 [4]. Bavaricin-A's pH-independent thermal robustness provides a distinct advantage in low-acid food matrices where nisin performance degrades.

Bacteriocin heat stability Food processing Thermal inactivation Biopreservation

Shelf-Life Extension in High-Salt Seafood Matrices: Bavaricin-A vs. Nisin Z vs. Carnocin UI49

In a direct comparative study of brined shrimp (ca. 3% NaCl), crude bavaricin-A extended shelf life to 16 days compared to 10 days for the untreated control, representing a 60% extension [1]. Nisin Z outperformed bavaricin-A, achieving 31 days in both crude and purified forms (210% extension) [1]. Carnocin UI49 failed to extend shelf life beyond the control (10 days) [1]. Notably, the benzoate-sorbate chemical preservative solution (0.1% each) achieved 59 days [1]. While bavaricin-A underperformed nisin Z in absolute shelf-life extension, it was the only non-nisin bacteriocin tested that demonstrated measurable preservation efficacy in a high-salt (3% NaCl) seafood matrix—a finding of procurement significance given that bavaricin-A production is inhibited at 3% NaCl at 4°C, suggesting the observed effect arose from pre-formed bacteriocin rather than in situ production [2].

Biopreservation Seafood shelf life Brined shrimp Bacteriocin application

Listeria monocytogenes Strain Coverage: Low Resistance Frequency Across Diverse Electrophoretic Types

Screening of 245 L. monocytogenes strains belonging to 33 electrophoretic types (ETs) revealed that only 3 strains (1.2%) were resistant to bavaricin-A [1]. Resistance was not restricted to particular ETs: the three resistant strains belonged to ET 1, ET 5, and ET 14, isolated from a human listeriosis case, smoked salmon, and pig faeces respectively [1]. In a separate study examining 381 L. monocytogenes strains, bavaricin-A sensitivity correlated with pediocin PA-1 sensitivity, and 20 strains (5.2%) were pediocin-resistant (growth at ≥1600 AU ml⁻¹) [2]. By cross-study comparison, the resistance frequency to bavaricin-A (1.2%) appears lower than that to pediocin PA-1 (5.2%), though the testing methodologies differ (bavaricin-A screening used a single producer strain overlay; pediocin testing used defined AU concentrations) [1][2]. These data collectively indicate broad strain coverage for bavaricin-A against genetically diverse L. monocytogenes populations.

Listeria monocytogenes Bacteriocin resistance Electrophoretic typing Foodborne pathogen control

Psychrotrophic Bacteriocin Production: Active Synthesis at Refrigeration Temperature (4°C)

Lactobacillus bavaricus MI401 produces active bavaricin-A across a temperature range of 4°C to 30°C [1]. This psychrotrophic production capability is a distinguishing feature within the class IIa bacteriocins: many pediocin-like bacteriocins are produced optimally at mesophilic temperatures (25–37°C) and show markedly reduced or absent production at refrigeration temperatures [2]. By class-level inference, bavaricin-A's production at 4°C enables in situ biopreservation strategies in cold-stored foods where the producing culture can actively synthesize the bacteriocin during refrigerated storage, eliminating the need for ex situ production and exogenous addition. However, production is inhibited by increasing NaCl concentration: at 4°C in the presence of 3% NaCl, no active bavaricin-A is detectable [1]. Nitrite at 100 ppm does not affect production [1]. Maximum antimicrobial production occurs in the pH range 4.0–6.0 [2].

Psychrotrophic bacteriocin production Cold-chain biopreservation Lactobacillus bavaricus In situ antimicrobial production

Structural Identity with Sakacin P: Implications for Procurement Substitution and Cross-Referencing

Multiple authoritative sources report that bavaricin-A shares identical amino acid sequence with sakacin P [1][2]. Bavaricin-A is classified as a class IIa bacteriocin produced by L. sakei MI401 (formerly L. bavaricus MI401) [3]. The UniProt entry P80953 provides the bavaricin-A sequence: KYYGNGVHXGKHSXTVDWGTAIGNIGNNAAANXATGXNAGG (41 amino acids, four X residues at positions 9, 14, 33, and 37 representing undetermined amino acids; replaced with Ser in manufactured peptide) [4]. Sakacin P is reported to consist of 43 amino acids (4,436.6 Da) and is also designated sakacin 674 [5]. However, a 2013 structure-based re-classification study noted that after sequence verification, differences were found between sakacin P and bavaricin-A, and between divercin V41 and bavaricin MN, indicating that the identity claim requires case-by-case experimental confirmation [2]. For procurement purposes, this partial sequence identity means that sakacin P may serve as a functional analog in certain applications, but direct substitution without activity verification is not advised.

Bacteriocin sequence identity Sakacin P Bavaricin-A Procurement equivalence

Bavaricin-A Application Scenarios: Evidence-Based Research and Industrial Use Cases


Nisin Resistance Management in Listeria monocytogenes Control Programs

Food processing facilities facing nisin-tolerant L. monocytogenes populations can deploy bavaricin-A as a rotation or combination biopreservative. Evidence from Rasch & Knøchel (1998) demonstrates that bavaricin-A sensitivity is decoupled from nisin resistance: strains tolerant to 500 IU nisin ml⁻¹ remain susceptible to bavaricin-A [1]. With only a 1.2% resistance frequency among 245 genetically diverse L. monocytogenes strains [2], bavaricin-A-based interventions provide broad coverage. This scenario is particularly relevant for ready-to-eat meat, smoked fish, and dairy facilities where nisin has been used extensively and resistance surveillance indicates emerging tolerance.

Cold-Chain Biopreservation via Psychrotrophic Protective Cultures

Bavaricin-A's unique production at 4°C enables the use of L. bavaricus MI401 as a live protective culture in refrigerated foods [3]. Unlike most commercial bacteriocin-producing starter cultures that require mesophilic temperatures, bavaricin-A-producing strains actively synthesize the antimicrobial peptide during cold storage. This scenario applies to vacuum-packaged meats, cold-smoked salmon, and fresh dairy products stored at 4–8°C. Users should verify NaCl content remains below 3% to avoid inhibition of bavaricin-A production [3], and confirm nitrite levels (≤100 ppm do not affect production) [3].

Low-Acid Food Biopreservation Leveraging pH-Independent Heat Stability

In low-acid food matrices (pH > 5.0) where nisin's heat stability degrades significantly, bavaricin-A offers a thermally robust alternative. Bavaricin-A retains 100% activity after boiling at 100°C for 60 min, irrespective of pH within the tested range [4]. This makes bavaricin-A suitable for pasteurized seafood, meat, and bakery products with fillings where a post-processing antimicrobial barrier is needed and where nisin would lose substantial activity during thermal processing at neutral pH. Industrial users should note that bavaricin-A's shelf-life extension in high-salt matrices (16 days in 3% NaCl brined shrimp) is significant but inferior to nisin Z (31 days) [5], warranting a cost-benefit analysis for each specific product matrix.

Research Procurement for Class IIa Bacteriocin Structure-Activity Studies

Bavaricin-A serves as a reference class IIa bacteriocin for structure-activity relationship (SAR) studies, particularly given its sequenced 41-amino-acid primary structure with four undetermined residues [6] and its reported sequence identity with sakacin P (disputed by later structural verification) [7]. Researchers investigating the YGNGV motif, disulfide bond engineering, or membrane permeabilization mechanisms can use bavaricin-A as a comparator to pediocin PA-1, leucocin A, and sakacin P. The compound's high purification fold (193,000-fold increase in specific activity upon purification to homogeneity) [3] ensures that research-grade material is available with well-characterized specific activity.

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